molecular formula C20H14Cl2N2O4S B13945033 3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid CAS No. 586392-37-2

3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid

Cat. No.: B13945033
CAS No.: 586392-37-2
M. Wt: 449.3 g/mol
InChI Key: TUWDWDXVQOVSOE-UHFFFAOYSA-N
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Description

3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid is a complex organic compound with a unique structure that includes a furan ring, dichlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid typically involves multiple steps, including the formation of the furan ring, introduction of the dichlorophenyl group, and subsequent coupling with the benzoic acid derivative. Common reagents used in these reactions include dichlorophenyl compounds, furan derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and benzoic acid analogs, such as:

Uniqueness

What sets 3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

586392-37-2

Molecular Formula

C20H14Cl2N2O4S

Molecular Weight

449.3 g/mol

IUPAC Name

3-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid

InChI

InChI=1S/C20H14Cl2N2O4S/c1-10-12(19(26)27)3-2-4-15(10)23-20(29)24-18(25)17-8-7-16(28-17)13-9-11(21)5-6-14(13)22/h2-9H,1H3,(H,26,27)(H2,23,24,25,29)

InChI Key

TUWDWDXVQOVSOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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